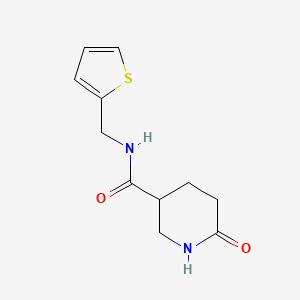![molecular formula C11H19N3O B7571288 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole, also known as EMOM-oxazole, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMOM-oxazole is a member of the oxazole family and is structurally similar to other oxazole compounds that have shown to possess biological activity.
Mécanisme D'action
The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may inhibit tubulin polymerization, which is a critical step in cell division. By inhibiting tubulin polymerization, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may prevent cancer cells from dividing and proliferating. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis are being studied as potential anticancer agents. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole also has limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is also relatively unstable and may require special storage conditions to maintain its activity.
Orientations Futures
There are several future directions for the study of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of analogs of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole with improved properties, such as increased potency or stability. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole and its potential applications in other areas of scientific research, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole involves the reaction between 5-bromo-3-methyl-1,2-oxazole and 4-ethylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole as the final product. The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer agent.
Propriétés
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-13-4-6-14(7-5-13)9-11-8-10(2)12-15-11/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIFGWVHBUISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)


![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)